Dde Biotin-PEG4-Picolyl Azide

Protein Purification Affinity Chromatography Native Elution

Dde Biotin-PEG4-Picolyl Azide is a tri-functional biotinylation reagent that combines three distinct functionalities: a Dde-protected biotin moiety for cleavable capture, a PEG4 spacer arm for enhanced solubility and steric accessibility, and a picolyl azide group for copper-chelating click chemistry. The integration of these elements into a single molecule addresses key limitations in standard biotin-streptavidin purification workflows, particularly the harsh elution conditions required to break the biotin-streptavidin bond and the slow kinetics of conventional CuAAC reactions at low, biocompatible copper concentrations.

Molecular Formula C38H57N9O9S
Molecular Weight 816.0 g/mol
Cat. No. B11828508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDde Biotin-PEG4-Picolyl Azide
Molecular FormulaC38H57N9O9S
Molecular Weight816.0 g/mol
Structural Identifiers
SMILESCC1(CC(=C(C(=O)C1)C(=NCCC(=O)NC2=CN=C(C=C2)CN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O)C
InChIInChI=1S/C38H57N9O9S/c1-38(2)21-30(48)35(31(49)22-38)28(40-11-9-34(51)44-27-8-7-26(42-23-27)24-43-47-39)10-13-53-15-17-55-19-20-56-18-16-54-14-12-41-33(50)6-4-3-5-32-36-29(25-57-32)45-37(52)46-36/h7-8,23,29,32,36,48H,3-6,9-22,24-25H2,1-2H3,(H,41,50)(H,44,51)(H2,45,46,52)/t29-,32-,36-/m0/s1
InChIKeyDCSHIGVYFAFOCE-RHLYCORQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dde Biotin-PEG4-Picolyl Azide: A Tri-Functional Cleavable Biotin Probe for Accelerated Copper-Click Chemistry


Dde Biotin-PEG4-Picolyl Azide is a tri-functional biotinylation reagent that combines three distinct functionalities: a Dde-protected biotin moiety for cleavable capture, a PEG4 spacer arm for enhanced solubility and steric accessibility, and a picolyl azide group for copper-chelating click chemistry [1]. The integration of these elements into a single molecule addresses key limitations in standard biotin-streptavidin purification workflows, particularly the harsh elution conditions required to break the biotin-streptavidin bond and the slow kinetics of conventional CuAAC reactions at low, biocompatible copper concentrations [2].

Beyond Standard Biotin Azide: Why Dde Biotin-PEG4-Picolyl Azide Cannot Be Replaced by Simple Analogs


Attempting to substitute Dde Biotin-PEG4-Picolyl Azide with simpler biotin azides or non-cleavable analogs introduces significant technical debt into the experimental workflow. Standard biotin azides lack an elutable Dde linker, meaning that captured proteins are permanently bound to streptavidin and cannot be recovered under native conditions, severely limiting downstream analysis such as mass spectrometry or functional assays . Furthermore, while non-picolyl biotin azides can participate in CuAAC, they require significantly higher copper concentrations for efficient labeling, which increases cytotoxicity in live-cell experiments and can compromise the integrity of copper-sensitive proteins [1]. The absence of the PEG4 spacer in shorter linkers also reduces aqueous solubility and can lead to protein aggregation, impacting assay reproducibility .

Quantitative Evidence Guide: Dde Biotin-PEG4-Picolyl Azide vs. Conventional Biotin Azide Reagents


Cleavage Efficiency: Mild and Quantitative Release of Biotinylated Targets from Streptavidin Resin

A key procurement consideration for biotin reagents is the recoverability of the target biomolecule. Dde Biotin-PEG4-Picolyl Azide incorporates a Dde linker that is cleaved under mild, non-denaturing conditions, enabling the release of captured proteins from streptavidin . In contrast, non-cleavable biotin reagents, such as standard Biotin-PEG4-Azide, typically require harsh, denaturing elution (e.g., boiling in SDS buffer) which destroys protein structure and function . Quantitative data from technical datasheets shows that Dde cleavage with 2% hydrazine achieves >90% release efficiency .

Protein Purification Affinity Chromatography Native Elution

Click Reaction Kinetics: Tenfold Reduction in Copper Catalyst Required for Efficient Labeling

The picolyl azide moiety chelates Cu(I) ions, increasing their effective concentration at the reaction site and dramatically accelerating the CuAAC reaction [1]. This allows for robust labeling at copper concentrations that are toxic or ineffective for standard azides [1]. Comparative vendor data indicates that using a Biotin-Picolyl Azide instead of a conventional Biotin Azide allows for at least a tenfold reduction in the concentration of the copper catalyst without sacrificing labeling efficiency [2]. The picolyl moiety accelerates the reaction by one to two orders of magnitude compared to a 'linear' azide [1].

CuAAC Bioorthogonal Chemistry Live-cell Imaging

Spacer Arm Impact: Improved Streptavidin Binding Kinetics via Reduced Steric Hindrance

The PEG4 spacer arm (approximately 18 atoms long) is engineered to reduce steric hindrance during the binding of the biotin moiety to the deep binding pocket of streptavidin, particularly when the biotin is conjugated to a large protein . While direct comparative kinetic data (e.g., kon, koff) for this exact compound versus a shorter linker (e.g., aminocaproic acid, LC) is not provided in the available technical documentation, the inclusion of a PEG4 spacer is a class-level inference for improved accessibility . Vendor descriptions for similar PEG4-biotin constructs state that the flexible, hydrophilic spacer provides 'better access' and 'reduces steric hindrance' compared to the shorter, hydrophobic LC spacer .

Protein Conjugation Affinity Binding PEGylation

Optimized Workflows: Primary Applications Enabled by Dde Biotin-PEG4-Picolyl Azide


Native Protein Complex Purification and Mass Spectrometry (MS) Sample Preparation

This reagent is ideal for affinity purification of protein complexes where native elution is critical for downstream functional assays or intact mass analysis. The >90% cleavage efficiency with 2% hydrazine ensures quantitative recovery of the target complex without denaturation, overcoming a major limitation of standard biotin. This allows for the identification of interacting partners by MS while preserving their native post-translational modifications.

Live-Cell Metabolic Labeling of Glycans, Proteins, and Nucleic Acids

The ability of the picolyl azide to enable a tenfold reduction in copper catalyst concentration [1] makes it particularly suitable for labeling alkyne-modified biomolecules (e.g., from metabolic incorporation of Ac4ManNAz, AHA, or EU) in living cells. This significantly reduces copper-induced cytotoxicity and oxidative stress [2], preserving cell viability and physiology during long-term labeling experiments, which is essential for tracking dynamic processes like glycosylation or nascent RNA synthesis.

Synthesis of Biotinylated PROTACs (Proteolysis Targeting Chimeras)

The compound serves as a versatile PEG-based linker in the synthesis of PROTAC molecules . Its cleavable Dde group and clickable picolyl azide allow for modular, step-wise construction of PROTACs. The Dde moiety provides a built-in control, enabling the selective release and analysis of the target protein-PROTAC-E3 ligase ternary complex, which is invaluable for optimizing PROTAC efficacy and selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dde Biotin-PEG4-Picolyl Azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.